Scaffold-Level Oral Bioavailability Advantage of 1-(Phenylsulfonyl)-tetrahydroquinoline over GSK2981278 in Mouse Models
Within the phenylsulfonyl-tetrahydroquinoline chemotype, derivative D4 achieved oral bioavailability (F) of 48.1% in mice and 32.9% in rats, representing a 7.8-fold and 8.0-fold improvement over the non-tetrahydroquinoline RORγt inverse agonist GSK2981278 (F = 6.2% and 4.1%, respectively) . While D4 bears additional substituents beyond the core scaffold, this class-level evidence demonstrates that the 1-(phenylsulfonyl)-tetrahydroquinoline core provides a pharmacokinetic advantage relevant to lead optimization programs.
| Evidence Dimension | Oral bioavailability (F, %) |
|---|---|
| Target Compound Data | D4 (1-(phenylsulfonyl)-tetrahydroquinoline derivative): F = 48.1% (mice), 32.9% (rats) |
| Comparator Or Baseline | GSK2981278: F = 6.2% (mice), 4.1% (rats) |
| Quantified Difference | 7.8-fold higher in mice; 8.0-fold higher in rats |
| Conditions | In vivo pharmacokinetic study in mice and rats; compound administered orally |
Why This Matters
A scaffold demonstrating 7.8-fold higher oral bioavailability provides a superior starting point for medicinal chemistry optimization, reducing the synthetic burden of fixing pharmacokinetic liabilities inherent to alternative chemotypes.
- [1] Sun SL, Xu HJ, Jiang XL, et al. Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. J Med Chem. 2024;67:20315-20342. DOI: 10.1021/acs.jmedchem.4c01727 View Source
